Achillea millefolium oil

Description

Properties

CAS No. |

2236-20-6 |

|---|---|

Molecular Formula |

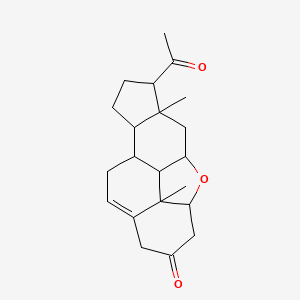

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-acetyl-3,16-dimethyl-18-oxapentacyclo[13.2.1.03,7.08,17.011,16]octadec-10-en-13-one |

InChI |

InChI=1S/C21H28O3/c1-11(22)15-6-7-16-14-5-4-12-8-13(23)9-18-21(12,3)19(14)17(24-18)10-20(15,16)2/h4,14-19H,5-10H2,1-3H3 |

InChI Key |

OPUXITHSFGOSCT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC2C1(CC3C4C2CC=C5C4(C(O3)CC(=O)C5)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC3C4C2CC=C5C4(C(O3)CC(=O)C5)C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Composition

The essential oil of Achillea millefolium contains various phytochemicals that contribute to its therapeutic properties. Key components include:

- Chamazulene : Known for its anti-inflammatory properties.

- Caryophyllene oxide : Exhibits antimicrobial activity.

- Farnesol : Has potential anti-cancer effects.

- Kessanyl acetate : Demonstrates significant binding affinity in biological assays.

The composition varies based on factors such as geographical location and extraction methods. A study identified 67 components in the essential oil, with chamazulene (6.8%) and caryophyllene oxide (5.8%) being prominent constituents .

Anti-inflammatory Effects

Achillea millefolium oil has shown significant anti-inflammatory effects in various studies. For instance, oral administration of yarrow oil in a mouse model reduced ulcerative colitis symptoms by regulating inflammatory cytokines and pathways such as NF-κB and PPAR-γ . Another study demonstrated its gastroprotective properties against ethanol-induced gastric lesions through antioxidant and anti-inflammatory mechanisms .

Antimicrobial Activity

The essential oil exhibits notable antimicrobial properties against various pathogens. Research indicates that yarrow oil effectively inhibits the growth of Staphylococcus aureus (both MSSA and MRSA) and Candida albicans, while showing lower efficacy against Escherichia coli and Pseudomonas aeruginosa . This antimicrobial activity positions yarrow oil as a potential natural preservative in food products.

Anticancer Potential

Studies have revealed that this compound can inhibit cancer cell proliferation. For example, it demonstrated apoptotic effects on HeLa cells, suggesting its potential use in cancer therapy . Additionally, a novel extract from yarrow was shown to target key lipid metabolic pathways involved in colorectal cancer dissemination .

Dermatological Applications

Achillea millefolium is increasingly recognized for its dermatological benefits:

- Wound Healing : The oil promotes skin healing and reduces inflammation in irritated skin conditions .

- Cosmetic Uses : Its multifunctional properties make it suitable for various cosmetic formulations, including moisturizers and anti-aging products. The extracts have been incorporated into 135 cosmetic products due to their skin-calming and rejuvenating effects .

Agricultural Applications

In agriculture, this compound is explored for its eco-friendly pesticide properties. Its natural compounds can protect crops from pests while minimizing chemical usage . The essential oil's antimicrobial properties also suggest potential applications in plant protection against pathogens.

Case Studies

- Gastroprotective Effects : A study on rats indicated that yarrow essential oil significantly mitigated gastric lesions caused by ethanol exposure, demonstrating its potential as a gastroprotective agent through modulation of oxidative stress pathways .

- Skin Irritation Study : In a double-blind randomized trial, yarrow extracts were applied to artificially irritated skin over seven days, resulting in restored pH levels and reduced erythema index, confirming their anti-inflammatory efficacy .

- Colorectal Cancer Research : A novel bioactive extract from yarrow was shown to inhibit key metabolic targets associated with cancer progression, highlighting its potential role as a complementary nutraceutical in cancer treatment .

Chemical Reactions Analysis

Chemical Composition

The chemical composition of Achillea millefolium oil (AM-EO) is characterized by a complex mixture of terpenes, terpenoids, and other volatile organic compounds . Key constituents often include:

The relative abundance of these compounds can vary significantly. For example, Solid Phase Microextraction coupled with gas chromatography–mass spectrometry (SPME-GC/MS) analysis reveals high amounts of monoterpenes like α-pinene, β-pinene, and 1,8-cineole, while sesquiterpenes like β-caryophyllene and germacrene D are also proportionally significant .

Different studies report varying major components, reflecting the chemical diversity of AM-EO. One study identified artemisia ketone (14.92%), camphor (11.64%), and 1,8-cineole as major components , while another found 1,8-cineole, p-cymene, viridiflorol, and camphor to be the main constituents .

Factors Influencing Chemical Composition

Several factors can influence the chemical composition of this compound, including:

-

Geographical Location and Environmental Conditions: A study highlights that the health-protecting effects of the components are closely associated with geographical and environmental conditions, such as a mountainous setting, which can have a profound effect on the composition of the essential oils .

-

Plant Maturation: Changes in the content of essential oil are related to the maturation of the plant, with increasing amounts of monoterpenes in relation to sesquiterpenes as the plant matures .

-

Extraction Method: The method used to extract the essential oil can also affect its composition. For instance, terpenic compounds are detected in greater amounts when using solid-phase microextraction compared to steam-distilled samples .

Chemical Reactions and Biological Activity

The diverse chemical composition of this compound contributes to its various biological activities. Some identified compounds from the essential oils of Achillea genera, such as Kessanyl acetate, Chavibetol (m-Eugenol), farnesol, and 7-epi-β-Eudesmol, have demonstrated potential to demolish the active sites of proteases and ruin their catalytic functions by forming Hydrogen bonds with two important amino acid residues .

The essential oil and its components exhibit several notable chemical reactions and biological activities:

-

Antioxidant Activity: Achillea millefolium extracts have been shown to be good scavengers of active oxygen radicals . The presence of monoterpenes such as α-pinene, β-pinene, and 1,8-cineole contributes to this activity .

-

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory effects. It can inhibit lipopolysaccharide (LPS)-induced oxidative stress .

-

Antimicrobial Activity: The essential oil exhibits antimicrobial properties, which may be attributed to components like 1,8-cineole and α-pinene .

In vitro Studies

In vitro studies have been conducted to evaluate the biological activities of Achillea millefolium extracts and their effects on human cells.

-

Cytotoxicity and Antiproliferative Activity: Extracts of A. millefolium have shown cytotoxic or antiproliferative properties. Methanol and water extracts at certain doses do not exhibit cytotoxic activity on human skin fibroblasts, while methanol extracts from preserved herbs and ethyl acetate extracts can inhibit succinyl dehydrogenase activity .

-

Free Radical Scavenging Activity: Methanol extracts from preserved Achillea millefolium material have demonstrated high free radical scavenging activity .

-

Enzymatic Activity: Analysis of enzymes present in A. millefolium flowers revealed high activity for acidic phosphatase and naphthol-AS-BI-phosphohydrolase .

Potential Drug Interactions

Research indicates that compounds within this compound could potentially interact with drug metabolism. β-myrcene, a component of the oil, has been shown to inhibit enzymes of the cytochrome P4502B subfamily, which could lead to disruption of cellular metabolism and cell death .

Comparison with Similar Compounds

Table 1: Key Components of Achillea Essential Oils

Key Observations :

- Chamazulene : Exclusive to A. millefolium subsp. millefolium in temperate climates, linked to anti-inflammatory activity .

- 1,8-Cineole : A shared component in A. millefolium and A. biebersteinii, but higher in the latter (32.5% vs. 12–32%) .

- Geographical Influence : Tropical A. millefolium lacks chamazulene but accumulates sabinene and terpinene-4-ol .

Pharmacological Activity Comparison

Antimicrobial Activity

- A. millefolium: Exhibits broad-spectrum antibacterial activity (MIC: 15–500 μg/mL) against Staphylococcus aureus and Escherichia coli, attributed to sabinene and 1,8-cineole .

- A. biebersteinii: Superior antifungal activity against Candida albicans (MIC: 30 μg/mL) due to high piperitone and camphor .

- A. teretifolia: Moderate antibacterial effects, likely from linalool and 3-cyclohexen-1-one .

Antioxidant Capacity

Anti-Inflammatory and Anticholinesterase Effects

- A. millefolium: Chamazulene and β-eudesmol inhibit COX-2 (IC₅₀: 10 μM) and acetylcholinesterase (IC₅₀: 40 μg/mL) .

- A. wilhelmsii: Borneol demonstrates stronger anticholinesterase activity (IC₅₀: 25 μg/mL) than A. millefolium .

Critical Analysis of Variability and Contradictions

- Chemotype Instability : A. millefolium oil from Iran lacks chamazulene but contains thymol, contrasting European variants .

- Extraction Methods : Supercritical CO₂ extraction yields higher chamazulene (15%) vs. hydrodistillation (8%) .

- Ecological Impact : Allelopathic effects of A. millefolium oil may suppress crop growth in rotational farming, necessitating dose optimization .

Preparation Methods

Hydrodistillation

Hydrodistillation (HD) remains the most widely used method for extracting essential oils from Achillea millefolium. The process involves boiling plant material in water or steam, followed by condensation of the vaporized volatile compounds. A study by Paduch et al. utilized a Derynge apparatus with m-xylene for hydrodistillation over three hours, yielding an essential oil rich in chamazulene (48.0%), (E)-caryophyllene (19.5%), and γ-muurolene (13.1%). The blue coloration of the oil, attributed to chamazulene, is a hallmark of HD-derived extracts.

In another investigation, Costescu et al. extracted oil from yarrow inflorescences and leaves using HD, achieving a yield of 0.8–1.2% (v/w). The dominant compounds included α-pinene (12.4%), β-pinene (9.8%), and 1,8-cineole (7.5%). These variations underscore the impact of plant part selection on oil composition.

Table 1: Key Components in HD-Extracted Achillea millefolium Oil

| Compound | Concentration (%) | Source Region | Reference |

|---|---|---|---|

| Chamazulene | 48.0 | Poland | |

| (E)-Caryophyllene | 19.5 | Poland | |

| γ-Muurolene | 13.1 | Poland | |

| α-Pinene | 12.4 | Romania | |

| 1,8-Cineole | 7.5 | Romania |

Modern Extraction Techniques

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction (SFE) offers a solvent-free alternative with tunable selectivity. Marzouki et al. extracted Lithuanian yarrow at 9.0 MPa and 40°C, producing an oil dominated by (E)-caryophyllene (26.0%), γ-muurolene (22.0%), and caryophyllene oxide (8.1%). Unlike HD, SFE avoids thermal degradation, preserving heat-sensitive compounds.

A pilot-scale study on Bulgarian yarrow by Falconieri et al. demonstrated that SFE at 14 MPa and 40°C with a CO₂ flow rate of 70 g/min achieved a 2.1% yield. The extract contained β-caryophyllene (18.3%), α-humulene (12.7%), and germacrene D (9.4%). Geographic origin profoundly influenced composition; Italian yarrow SFE extracts were rich in α-asarone (25.6–33.3%), whereas Portuguese samples contained trans-thujone (29.0–31.4%).

Table 2: SFE Parameters and Compositional Variability

Microwave-Assisted Hydrodistillation (MAHD)

Microwave-assisted hydrodistillation (MAHD) reduces extraction time and energy consumption. A comparative study revealed that MAHD at 700 W extracted oil in 20 minutes, compared to 2.5 hours for conventional HD. The MAHD method enhanced oxygenated monoterpenes, with 1,8-cineole increasing by 15% and lavandulyl acetate by 9%. This efficiency makes MAHD suitable for industrial applications requiring rapid processing.

Comparative Analysis of Extraction Methods

Yield and Efficiency

HD typically yields 0.8–1.2% oil but requires prolonged extraction times. In contrast, SFE achieves higher yields (2.1–3.6%) under optimized pressures and temperatures. MAHD bridges this gap by combining HD’s simplicity with reduced energy input.

Chemical Composition

Chamazulene, a marker compound in HD oils, is nearly absent in SFE extracts due to the absence of high-temperature degradation. Conversely, SFE preserves sesquiterpenes like (E)-caryophyllene, which are sensitive to thermal decomposition. MAHD increases oxygenated compounds, enhancing the oil’s antioxidant potential.

Table 3: Method-Specific Compound Profiles

| Method | Chamazulene (%) | (E)-Caryophyllene (%) | Oxygenated Compounds (%) | Reference |

|---|---|---|---|---|

| HD | 48.0 | 19.5 | 22.3 | |

| SFE | 4.3 | 26.0 | 18.7 | |

| MAHD | <1.0 | 15.8 | 34.5 |

Factors Influencing Oil Composition

Plant Part Selection

Yarrow inflorescences yield higher oil concentrations (1.2%) compared to leaves (0.8%). Inflorescences also contain higher levels of monoterpenes, while leaves are richer in sesquiterpenes.

Geographical Origin

Bulgarian yarrow SFE extracts contain β-caryophyllene (18.3%), whereas Lithuanian samples are dominated by (E)-caryophyllene (26.0%). Italian yarrow produces α-asarone-rich oils, highlighting chemotypic diversity.

Analytical Techniques for Oil Characterization

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for compositional analysis. Paduch et al. employed a GCQ system with an RT-5 column, identifying 82 compounds in HD-derived oil. Antioxidant activity, assessed via DPPH- scavenging assays, revealed methanol extracts from HD oils exhibit 75% radical inhibition at 225 μg/mL.

Applications and Implications

The choice of extraction method dictates the oil’s therapeutic application. HD oils, rich in chamazulene, are preferred for anti-inflammatory uses, while SFE extracts, high in sesquiterpenes, may excel in antimicrobial formulations. MAHD’s efficiency and enhanced oxygenated compounds make it ideal for cosmetic applications requiring rapid production and high antioxidant content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.